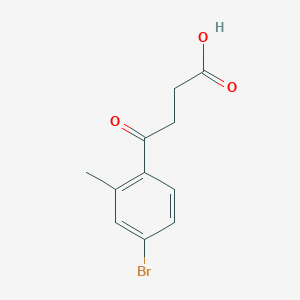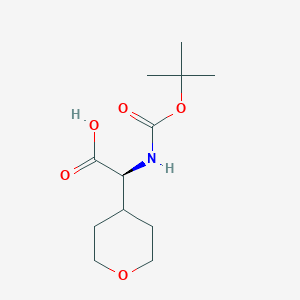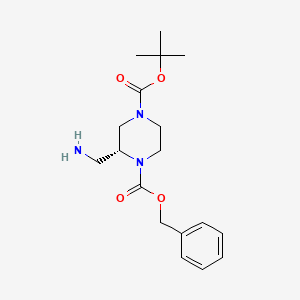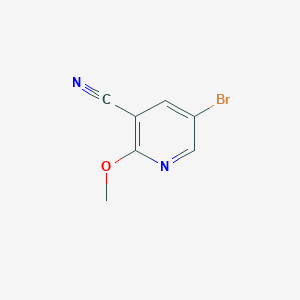
4-(4-溴-2-甲苯基)-4-氧代丁酸
描述
4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid is a chemical compound that is part of a broader class of 4-substituted 2,4-dioxobutanoic acids. These compounds are known for their biological activity, particularly as inhibitors of various enzymes. The specific bromo-substituted derivative mentioned does not appear directly in the provided papers, but related compounds have been synthesized and studied for their potential applications in medicine and industry .
Synthesis Analysis
The synthesis of related 4-substituted 2,4-dioxobutanoic acids involves various chemical reactions, including ring-opening reactions, copper-catalyzed cross-coupling reactions, and other synthetic pathways. For instance, the synthesis of a similar compound, 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, was achieved by reacting itaconic anhydride with 3-aminoacetophenone . Another related compound, a new surfactant with a benzene spacer, was synthesized via a novel copper-catalyzed cross-coupling reaction . These methods could potentially be adapted for the synthesis of 4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid.
Molecular Structure Analysis
The molecular structure of these compounds is characterized using various analytical techniques such as FTIR, NMR, and X-ray diffraction. For example, the crystal structure of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid was determined to belong to a triclinic unit cell with specific dimensions and angles, and the presence of intermolecular hydrogen bonds was noted . These techniques provide detailed information about the arrangement of atoms within the molecule and the nature of the bonding.
Chemical Reactions Analysis
The chemical reactivity of 4-substituted 2,4-dioxobutanoic acids includes their ability to inhibit enzymes and react with other compounds. For instance, some derivatives are potent inhibitors of glycolic acid oxidase, an enzyme involved in metabolic pathways . Another compound in this class reacts with aliphatic thiol compounds to form stable fluorescent adducts, which can be used for the spectrophotometric and fluorimetric determination of thiol drugs .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The thermal stability, melting points, and solubility can be determined through thermal analysis and solubility studies. For example, a semi-organic nonlinear optical crystal in this class was found to be thermally stable up to 130°C with a melting point of 163°C . The optical properties, such as absorption wavelengths and nonlinear optical efficiency, are also of interest for potential applications in photonics . The electronic properties, including the HOMO and LUMO energies and the first hyperpolarizability, are relevant for understanding the compound's reactivity and electronic behavior .
科学研究应用
抗风湿活性
4-(4-溴-2-甲苯基)-4-氧代丁酸及其衍生物因其潜在的抗风湿特性而受到研究。例如,相关化合物 KE-298 对大鼠佐剂性关节炎表现出显着的抑制作用,表明在治疗风湿病方面具有潜在应用 (Kameo et al., 1996)。另一项涉及结构类似抗风湿剂 esonarimod 的研究表明,其在合成治疗量方面是有效的 (Noguchi et al., 2002)。
乙醇酸氧化酶抑制
该化合物还因其对乙醇酸氧化酶的抑制作用而受到研究。具有亲脂性 4-取代基的衍生物,包括与 4-(4-溴-2-甲苯基)-4-氧代丁酸结构相似的衍生物,已被合成,并被发现是体外这种酶的有效抑制剂 (Williams et al., 1983)。
表面活性剂合成
该化合物已用于合成新的表面活性剂。一项研究展示了一种含有苯间隔基和该化合物结构的新型表面活性剂的合成,并使用各种光谱技术对其结构进行了分析。观察到这种表面活性剂在临界胶束浓度以下形成大直径的胶束前聚集体 (Chen et al., 2013)。
分子对接和光谱研究
已经对该化合物的衍生物进行了分子对接和光谱研究。包括振动、结构、电子和光学分析在内的研究提供了对它们的稳定性、电荷离域和作为非线性光学材料的潜力的见解 (Vanasundari et al., 2018)。
蛋氨酸抢救途径
研究还探讨了 4-甲硫基-2-氧代丁酸在蛋氨酸抢救途径中的作用,该化合物与 4-(4-溴-2-甲苯基)-4-氧代丁酸有关。该研究发现该化合物诱导人细胞系凋亡,表明在癌症治疗或研究中具有潜在作用 (Tang et al., 2006)。
安全和危害
属性
IUPAC Name |
4-(4-bromo-2-methylphenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO3/c1-7-6-8(12)2-3-9(7)10(13)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBAFDTBWFLFGDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645383 | |
| Record name | 4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid | |
CAS RN |
898767-28-7 | |
| Record name | 4-(4-Bromo-2-methylphenyl)-4-oxobutanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645383 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Bromobenzo[d]thiazole-6-carbonitrile](/img/structure/B1293148.png)


![2-{4-[(Dimethylamino)methyl]phenyl}benzonitrile](/img/structure/B1293156.png)









